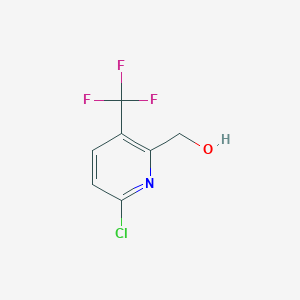

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound that is a part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are used extensively in the agrochemical and pharmaceutical industries . They are primarily used for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market .

Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular formula of “this compound” is C7H5ClF3NO . The structure includes a pyridine ring with a trifluoromethyl group and a methanol group attached to it .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical and Chemical Properties Analysis

“this compound” is a colorless to white to yellow powder or crystals or liquid . The boiling point is predicted to be 191.1±35.0 °C, and the density is predicted to be 1.362±0.06 g/cm3 .科学的研究の応用

Synthesis and Chemical Transformations

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol has been utilized in chemical synthesis, demonstrating its role in creating complex molecules. For instance, Ghelfi et al. (2003) explored the rearrangement of chlorinated pyrrolidin-2-ones, indicating the potential of chlorinated pyridinyl methanols in the synthesis of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, Gerber et al. (1997) discussed the chelation properties of pyridine-2,6-bis(methanol), a related compound, in the context of metal-organic frameworks (Gerber et al., 1997).

Biocatalysis and Green Chemistry

The compound has been the focus of studies in biocatalysis, highlighting its relevance in green chemistry. Chen et al. (2021) successfully synthesized S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a whole-cell biocatalyst in a liquid-liquid biphasic microreaction system, emphasizing its efficiency and environmental friendliness in producing chiral intermediates (Chen et al., 2021).

Corrosion Inhibition

Moreover, this compound derivatives have been investigated as corrosion inhibitors, which is critical for extending the lifespan of metals. Ma et al. (2017) reported on triazole derivatives, including a pyridinyl methanol compound, as effective corrosion inhibitors for mild steel in acidic environments, linking the molecule's potential to industrial applications in protecting materials (Ma et al., 2017).

Advanced Materials and Sensing Technologies

The compound's applications extend into materials science, with research exploring its use in novel materials and sensing technologies. For example, Yong‐Qiang Chen et al. (2013) synthesized a Cu(I) metal–organic framework with this compound, showcasing its utility in sensing anions, which could have implications in environmental monitoring and chemical detection (Yong‐Qiang Chen et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[6-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-2,13H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRZAPYZGMHNLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)CO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)

![7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2697483.png)

![2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2697490.png)

![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)

![5-Bromo-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2697494.png)

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)

![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2697502.png)